

In-Depth Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**, a heterocyclic organic compound of interest in pharmaceutical and chemical research. The document details its chemical and physical properties, synthesis methodologies, and known biological activities. Notably, this compound is recognized as a significant impurity in the manufacturing of the antifungal agent Ciclopirox Olamine. While specific quantitative data on its biological effects are limited in publicly accessible literature, this guide outlines established experimental protocols for assessing the antioxidant and antimicrobial potential of related 2H-pyran-2-one derivatives. Furthermore, this guide presents a logical workflow for its synthesis and analysis, providing a foundational resource for researchers in drug development and organic synthesis.

Chemical and Physical Properties

6-Cyclohexyl-4-methyl-2H-pyran-2-one is characterized by a pyran-2-one heterocyclic core substituted with a cyclohexyl group at position 6 and a methyl group at position 4. Its properties are summarized in the table below.

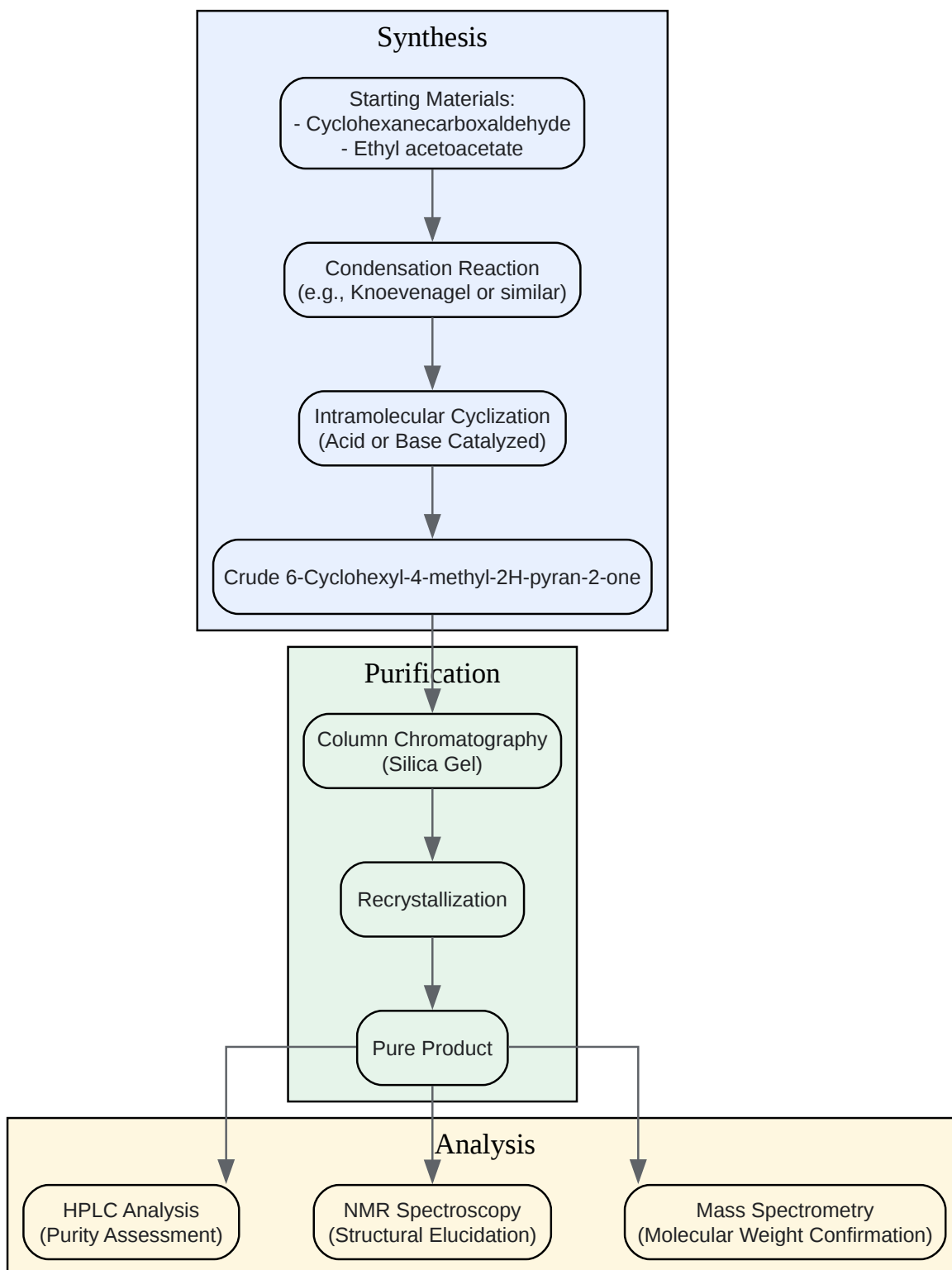
Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1][2]
Molecular Weight	~192.25 g/mol	[1][2][3]
CAS Number	14818-35-0	[1][3]
Appearance	Off-White Solid	[1]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)	[1]
Storage	2-8 °C	[1]

Synonyms: Ciclopirox Olamine Impurity B, Ciclopirox Related Compound B[2][3]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for **6-Cyclohexyl-4-methyl-2H-pyran-2-one** are proprietary, its synthesis can be logically derived from general methodologies for 2H-pyran-2-one derivatives. One plausible synthetic pathway involves the reaction of 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine hydrochloride in hot 2-aminopyridine, which is a known route for the synthesis of the related active pharmaceutical ingredient, Ciclopirox.[4]

A generalized workflow for the synthesis, purification, and characterization is proposed below.



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Figure 1. A logical workflow for the synthesis, purification, and analysis of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**.

Analytical Characterization

The identity and purity of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** can be confirmed using standard analytical techniques.

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for confirming the chemical structure.
- **Mass Spectrometry (MS):** This technique is used to verify the molecular weight of the compound.

Biological Activity and Experimental Protocols

Preliminary studies suggest that **6-Cyclohexyl-4-methyl-2H-pyran-2-one** may possess antioxidant and antimicrobial properties.[6] However, detailed quantitative studies on this specific molecule are not readily available. Below are established experimental protocols for evaluating these activities, which can be adapted for the compound of interest.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay determines the free radical scavenging capacity of a compound.

Methodology:

- **Preparation of DPPH Solution:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Sample Preparation:** Prepare various concentrations of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** in a suitable solvent (e.g., methanol or DMSO).

- Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[\[7\]](#)
- Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[\[7\]](#)

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various microorganisms.

Methodology:

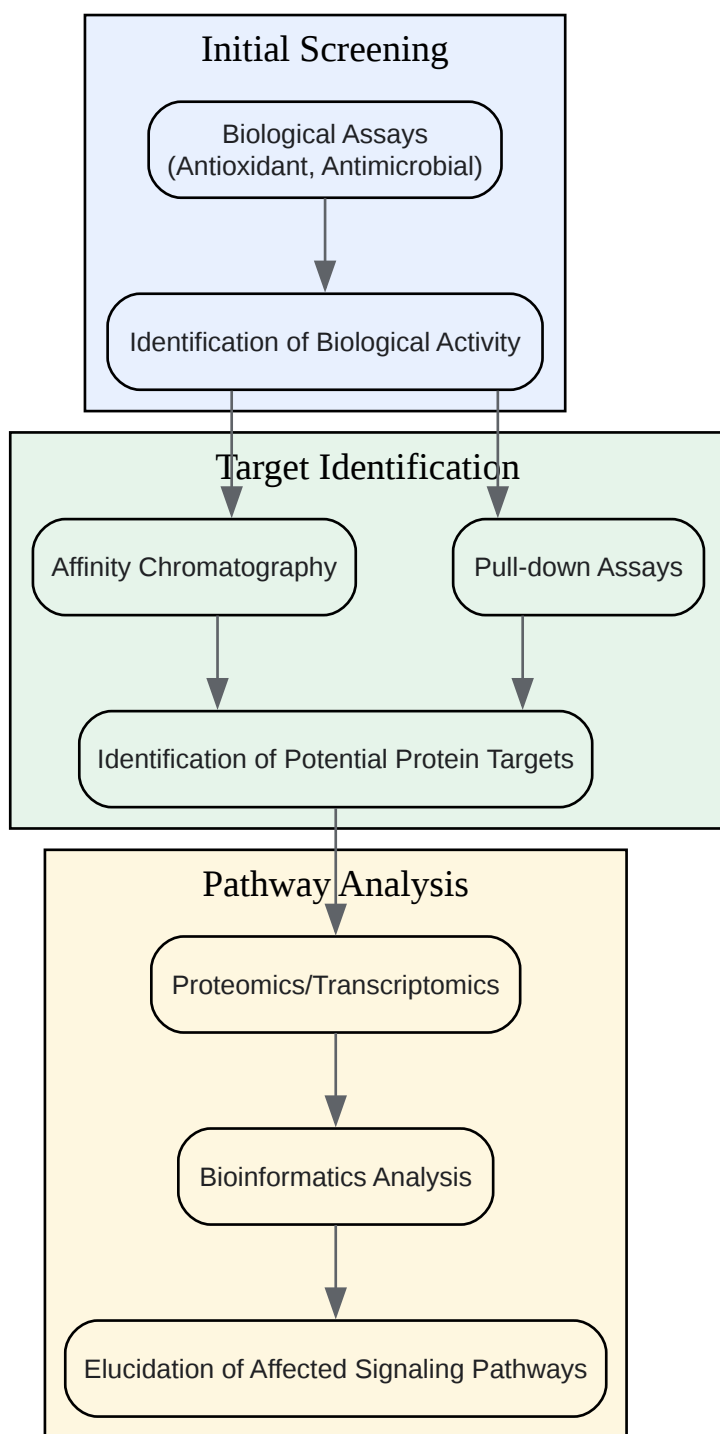
- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Serial Dilution: Perform serial dilutions of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** in a 96-well microtiter plate containing growth medium.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).
- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
- MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in the number of viable colonies.[\[8\]](#)

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the interaction of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** with any particular signaling pathways. Research on

structurally related 2H-pyran-2-one derivatives has suggested potential roles as quorum sensing inhibitors, which involves interference with bacterial cell-to-cell communication pathways.[9] However, further investigation is required to determine if **6-Cyclohexyl-4-methyl-2H-pyran-2-one** exhibits similar activity.

A hypothetical workflow for investigating the mechanism of action is presented below.



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Figure 2. A proposed workflow for investigating the mechanism of action and identifying potential signaling pathways.

Conclusion

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a compound with established relevance in the pharmaceutical industry, primarily as a known impurity of Ciclopirox Olamine. While its own biological activities are not yet extensively documented, its 2H-pyran-2-one core is a common scaffold in various biologically active molecules. This guide provides a foundational understanding of its properties and outlines standard methodologies for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its pharmacological potential and mechanism of action, which could open new avenues for its application in drug discovery and development.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139015#molecular-weight-of-6-cyclohexyl-4-methyl-2h-pyran-2-one]

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